![molecular formula C13H22O5 B14303016 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene CAS No. 118472-97-2](/img/structure/B14303016.png)
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is a chemical compound known for its unique structure and properties. This compound is characterized by a bicyclic framework with multiple oxygen atoms, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process. The specific reagents and conditions can vary, but common methods include the use of sulfuric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the oxygen atoms or carbon atoms in the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in biological studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple oxygen atoms can form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,8,11,14-Pentaoxahexadecan-16-ol
- 2,5,8,11,14-Pentaoxahexadecan-16-al
Uniqueness
2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear polyethers. This uniqueness makes it valuable in various applications where specific structural features are required.
Eigenschaften
CAS-Nummer |
118472-97-2 |
|---|---|
Molekularformel |
C13H22O5 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2,5,8,11,14-pentaoxabicyclo[13.2.1]octadec-16-ene |
InChI |
InChI=1S/C13H22O5/c1-2-13-11-12(1)17-9-7-15-5-3-14-4-6-16-8-10-18-13/h1-2,12-13H,3-11H2 |
InChI-Schlüssel |
QNFBDQJMWRJUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOC2CC(C=C2)OCCOCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
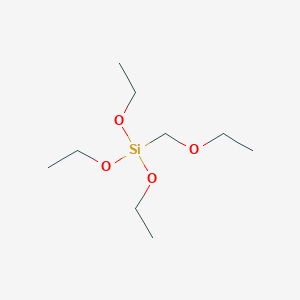
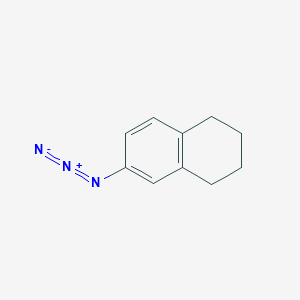
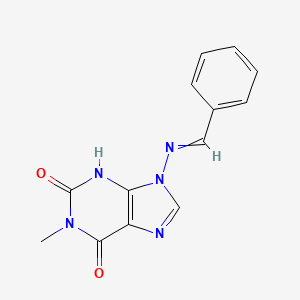
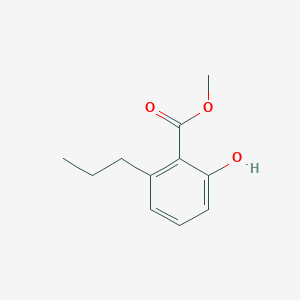
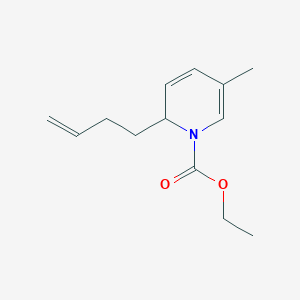
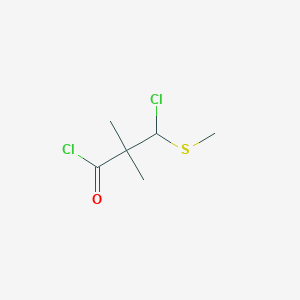
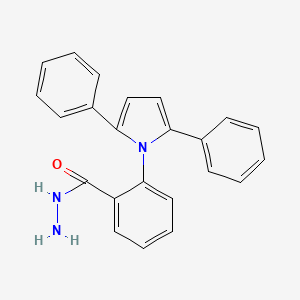
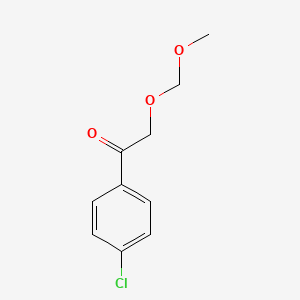
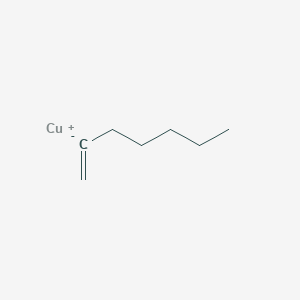
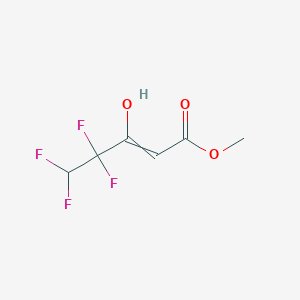
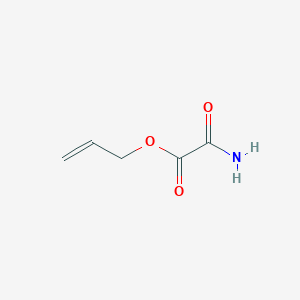
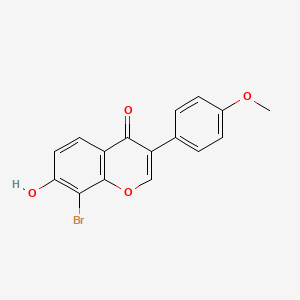
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
